![molecular formula C13H10ClF3N2OS B2516951 N-[4-(chlorométhyl)-1,3-thiazol-2-yl]-N-[3-(trifluorométhyl)phényl]acétamide CAS No. 757222-04-1](/img/structure/B2516951.png)

N-[4-(chlorométhyl)-1,3-thiazol-2-yl]-N-[3-(trifluorométhyl)phényl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

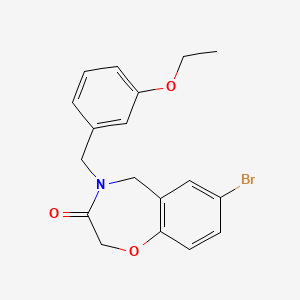

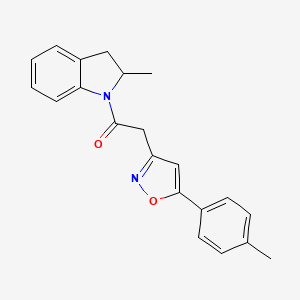

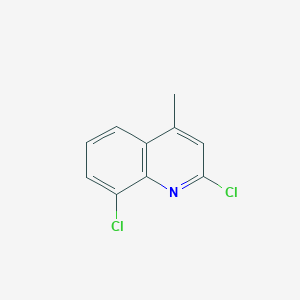

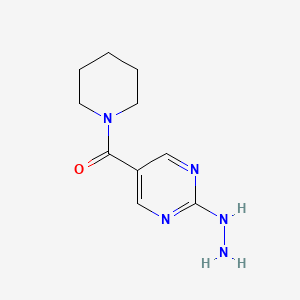

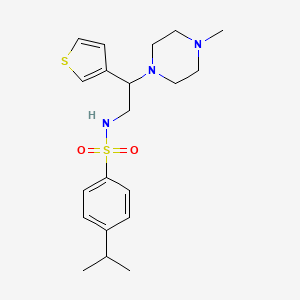

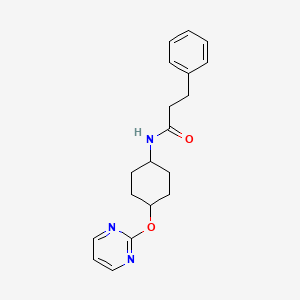

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H10ClF3N2OS and its molecular weight is 334.74. The purity is usually 95%.

BenchChem offers high-quality N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés synthétisés de ce composé ont été évalués pour leur activité antimicrobienne in vitro contre les espèces bactériennes à Gram positif et à Gram négatif, ainsi que contre les souches fongiques .

- Plus précisément, les composés d6 et d7 ont montré des effets puissants contre les cellules cancéreuses de l'adénocarcinome mammaire humain positif au récepteur des œstrogènes (MCF7). Ces résultats mettent en évidence leur potentiel en tant que candidats pour le développement de médicaments .

- Les composés d1, d2, d3, d6 et d7 ont montré des scores de docking favorables dans les poches de liaison de structures protéiques sélectionnées (ID PDB : 1JIJ, 4WMZ et 3ERT). Ces composés pourraient servir de molécules de tête pour la conception rationnelle de médicaments .

- Les thiazoles ont démontré une activité antimicrobienne en bloquant la biosynthèse des lipides bactériens et en utilisant des mécanismes supplémentaires contre diverses espèces bactériennes .

- Par exemple, un dérivé contenant une fraction d'acide arylidènehydrazide de [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique a montré des effets puissants contre les cellules cancéreuses de la prostate .

Activité Antimicrobienne

Potentiel Anticancéreux

Études de Docking Moléculaire

Noyau de Thiazole et Propriétés Antimicrobiennes

Cytotoxicité et Effets Antitumoraux

Propriétés Antioxydantes

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.

Mode of Action

For example, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound can greatly affect its bioavailability and efficacy. Thiazole derivatives, like many other compounds, would need to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted. The exact ADME properties would depend on the compound’s chemical structure and could be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antimicrobial activity, it could lead to the death of bacterial cells. If it has antitumor activity, it could inhibit the growth of cancer cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the compound’s action could be influenced by the specific environment within the body, such as the acidic environment in the stomach or the specific conditions within a cell .

Propriétés

IUPAC Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2OS/c1-8(20)19(12-18-10(6-14)7-21-12)11-4-2-3-9(5-11)13(15,16)17/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVPPNNRTFTOMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2516878.png)

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2516886.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)